4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine: is a heterocyclic compound with a molecular formula of C11H11ClN2S and a molecular weight of 238.74 g/mol . This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a chloro substituent at the 4-position, a cyclopropyl group at the 2-position, and two methyl groups at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,5-dimethylthiophene-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which is then reacted with guanidine to yield the desired thieno[2,3-d]pyrimidine derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Nucleophilic substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to the modulation of cellular signaling pathways and the inhibition of cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and the biological context .
Comparison with Similar Compounds
4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Lacks the cyclopropyl group at the 2-position.
4-chloro-2-cyclopropylthieno[2,3-d]pyrimidine: Lacks the methyl groups at the 5 and 6 positions.
4-chloro-2-cyclopropyl-5,6-dimethylthieno[3,2-d]pyrimidine: Has a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and ring fusion, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1019383-87-9 |
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Molecular Formula |
C11H11ClN2S |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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